

Application Notes & Protocols: CTIM-76 in 3D Tumor Spheroid Models

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Compound of Interest

Compound Name: Anticancer agent 76

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of CTIM-76, a Claudin 6 (CLDN6) x CD3 bispecific antibody, in three-dimensional (3D) tumor spheroid models. These models offer a more physiologically relevant system for assessing therapeutic efficacy compared to traditional 2D cell cultures by mimicking the complex tumor microenvironment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction to CTIM-76

CTIM-76 is a T-cell engaging bispecific antibody that targets the tight junction protein Claudin 6 (CLDN6), a validated therapeutic target in several solid tumors, including ovarian, endometrial, testicular, and gastric cancers.[\[6\]](#)[\[7\]](#)[\[8\]](#) CLDN6 is highly expressed on cancer cells with limited to no expression in healthy adult tissues, making it an attractive target for cancer therapy.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) CTIM-76 is engineered to selectively bind to CLDN6 on tumor cells and CD3 on T-cells, redirecting the patient's immune system to recognize and eliminate cancer cells.[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#) Preclinical studies have demonstrated CTIM-76's potency and selectivity in lysing CLDN6-positive cancer cells.[\[6\]](#)[\[7\]](#)[\[11\]](#) A Phase 1 clinical trial for CTIM-76 is currently underway for patients with advanced CLDN6-positive cancers.[\[9\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

3D Tumor Spheroid Models for CTIM-76 Evaluation

3D tumor spheroids recapitulate key features of solid tumors, such as cell-cell interactions, nutrient and oxygen gradients, and spatial heterogeneity, providing a more stringent and

predictive model for preclinical drug assessment.[2][3][16] For a T-cell engaging bispecific antibody like CTIM-76, 3D co-culture spheroid models, which incorporate both tumor cells and immune cells (like T-cells), are essential to evaluate its mechanism of action.

Experimental Protocols

Protocol 1: Generation of CLDN6-Positive Tumor Spheroids

This protocol describes the formation of tumor spheroids from CLDN6-expressing cancer cell lines.

Materials:

- CLDN6-positive cancer cell line (e.g., OVCAR-3, PA-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Ultra-low attachment (ULA) round-bottom 96-well or 384-well plates[2][16]
- Sterile centrifuge tubes
- Hemocytometer or automated cell counter

Procedure:

- Culture CLDN6-positive cancer cells in T75 flasks to ~80-90% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.

- Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
- Count the cells and determine their viability.
- Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).
- Seed the cells into ULA round-bottom plates.
- Centrifuge the plates briefly at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.
- Incubate the plates at 37°C in a humidified incubator with 5% CO₂. Spheroids will typically form within 2-4 days.[\[16\]](#)
- Monitor spheroid formation and growth using a microscope.

Protocol 2: Co-culture of Tumor Spheroids with Immune Cells and CTIM-76 Treatment

This protocol details the addition of immune cells and subsequent treatment with CTIM-76.

Materials:

- Pre-formed CLDN6-positive tumor spheroids (from Protocol 1)
- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- CTIM-76 antibody
- Appropriate control antibodies (e.g., isotype control)
- Complete culture medium

Procedure:

- Isolate PBMCs or T-cells from healthy donor blood.

- Once tumor spheroids have formed and reached a desired size (e.g., 300-500 µm in diameter), add the immune cells to each well at a specified Effector-to-Target (E:T) ratio (e.g., 1:1, 5:1, 10:1).
- Prepare serial dilutions of CTIM-76 and control antibodies in complete culture medium.
- Add the diluted CTIM-76 or control antibodies to the co-culture wells. Include a vehicle control (medium only).
- Incubate the plates for the desired duration of the experiment (e.g., 48, 72, 96 hours).

Data Presentation: Quantitative Analysis of CTIM-76 Efficacy

The following tables summarize the expected quantitative data from key assays to evaluate the efficacy of CTIM-76 in 3D tumor spheroid models.

Table 1: Spheroid Growth Inhibition

Treatment Group	Concentration (nM)	Spheroid Volume (µm³) at 96h (Mean ± SD)	% Growth Inhibition
Vehicle Control	-	1.5 x 10 ⁷ ± 0.2 x 10 ⁷	0%
Isotype Control	10	1.4 x 10 ⁷ ± 0.3 x 10 ⁷	7%
CTIM-76	0.1	1.1 x 10 ⁷ ± 0.2 x 10 ⁷	27%
CTIM-76	1	0.7 x 10 ⁷ ± 0.1 x 10 ⁷	53%

| CTIM-76 | 10 | 0.3 x 10⁷ ± 0.1 x 10⁷ | 80% |

Table 2: Cytotoxicity Assay (LDH Release)

Treatment Group	Concentration (nM)	LDH Release (OD490) at 72h (Mean ± SD)	% Cytotoxicity
Vehicle Control	-	0.2 ± 0.05	0%
Isotype Control	10	0.22 ± 0.06	5%
CTIM-76	0.1	0.5 ± 0.08	30%
CTIM-76	1	0.9 ± 0.1	70%

| CTIM-76 | 10 | 1.2 ± 0.15 | 100% |

Table 3: T-Cell Activation (IFN-γ Secretion)

Treatment Group	Concentration (nM)	IFN-γ Concentration (pg/mL) at 48h (Mean ± SD)
Vehicle Control	-	50 ± 15
Isotype Control	10	65 ± 20
CTIM-76	0.1	500 ± 75
CTIM-76	1	1500 ± 200

| CTIM-76 | 10 | 3500 ± 450 |

Key Experimental Assays and Protocols

Protocol 3: Spheroid Viability and Growth Assay

This protocol measures the effect of CTIM-76 on spheroid growth and viability over time.

Materials:

- Co-culture plates with spheroids, immune cells, and CTIM-76
- Brightfield microscope with imaging capabilities or an automated live-cell imaging system^[2]

- Image analysis software
- Cell viability reagent (e.g., CellTiter-Glo® 3D)

Procedure:

- Spheroid Size Measurement:
 - Capture brightfield images of the spheroids at regular intervals (e.g., 0, 24, 48, 72, 96 hours).
 - Use image analysis software to measure the diameter of each spheroid.
 - Calculate the spheroid volume using the formula: $\text{Volume} = (4/3)\pi(\text{radius})^3$.
- Endpoint Viability Assay:
 - At the end of the treatment period, add a 3D-specific cell viability reagent to each well.
 - Incubate according to the manufacturer's instructions.
 - Measure luminescence using a plate reader.

Protocol 4: Cytotoxicity Assay

This protocol quantifies the killing of tumor cells by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

- Co-culture plates with spheroids, immune cells, and CTIM-76
- LDH cytotoxicity assay kit
- Plate reader

Procedure:

- At the desired time point, carefully collect the cell culture supernatant from each well.

- Follow the LDH assay kit manufacturer's protocol to measure LDH activity in the supernatant.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cytotoxicity relative to a maximum lysis control.

Protocol 5: T-Cell Activation and Cytokine Release Assay

This protocol assesses T-cell activation by measuring the secretion of cytokines, such as Interferon-gamma (IFN- γ).

Materials:

- Co-culture plates with spheroids, immune cells, and CTIM-76
- ELISA or multiplex cytokine assay kit (e.g., Luminex) for IFN- γ
- Plate reader

Procedure:

- Collect the cell culture supernatant at various time points (e.g., 24, 48, 72 hours).
- Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the concentration of IFN- γ .
- Read the results using a plate reader.

Protocol 6: Spheroid Invasion Assay

This assay evaluates the effect of CTIM-76 on the invasive potential of tumor cells.[\[17\]](#)

Materials:

- Pre-formed tumor spheroids
- Extracellular matrix (ECM) gel (e.g., Matrigel or collagen)[\[1\]](#)[\[17\]](#)

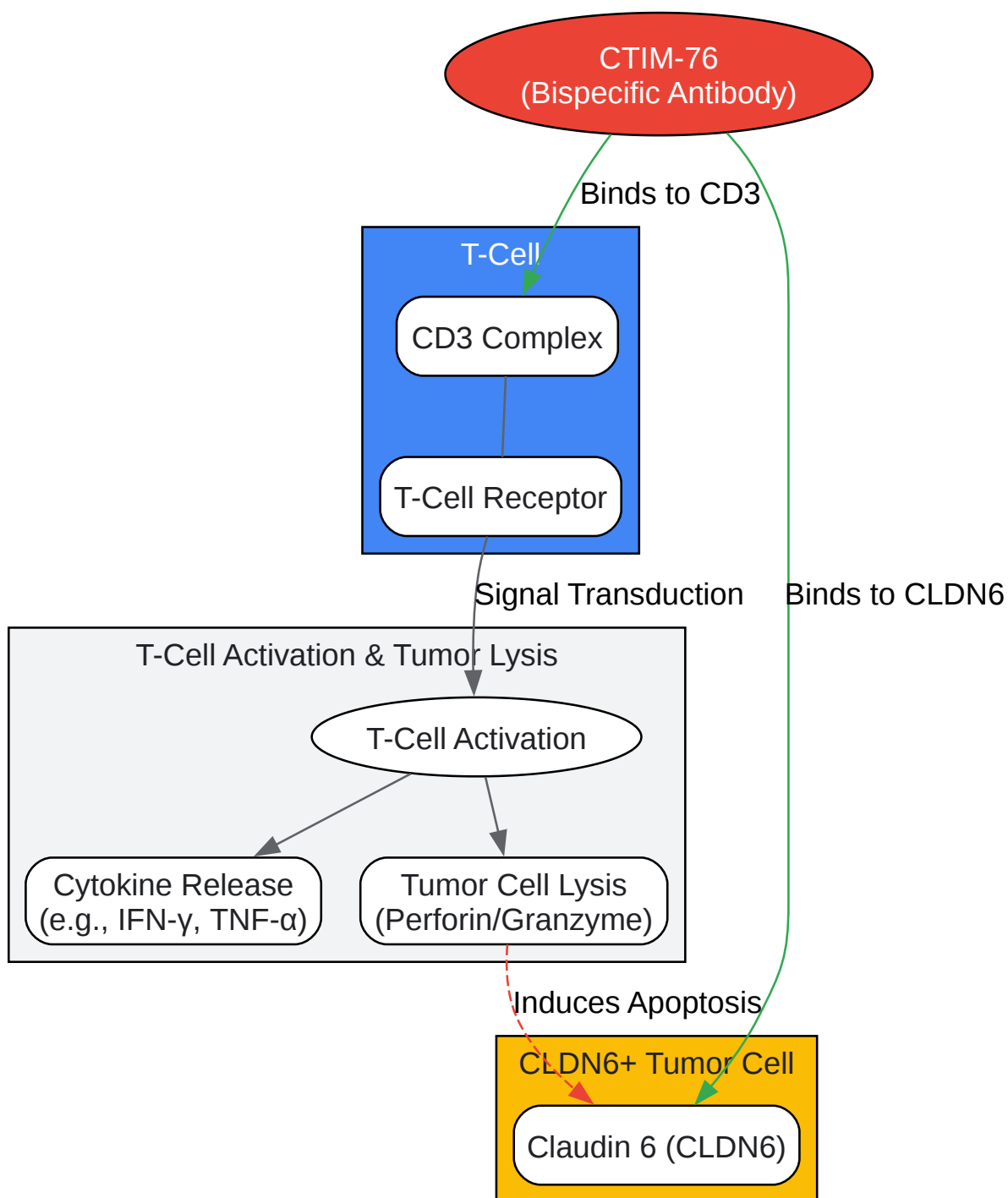
- Co-culture medium with immune cells and CTIM-76
- Microscope with imaging capabilities

Procedure:

- Embed the pre-formed tumor spheroids into a layer of ECM gel in a new culture plate.[\[17\]](#)
- Allow the ECM to solidify.
- Add the co-culture medium containing immune cells and different concentrations of CTIM-76.
- Incubate and monitor the spheroids over several days.
- Capture images at regular intervals to observe the invasion of tumor cells into the surrounding matrix.
- Quantify the area of invasion using image analysis software.

Visualizations

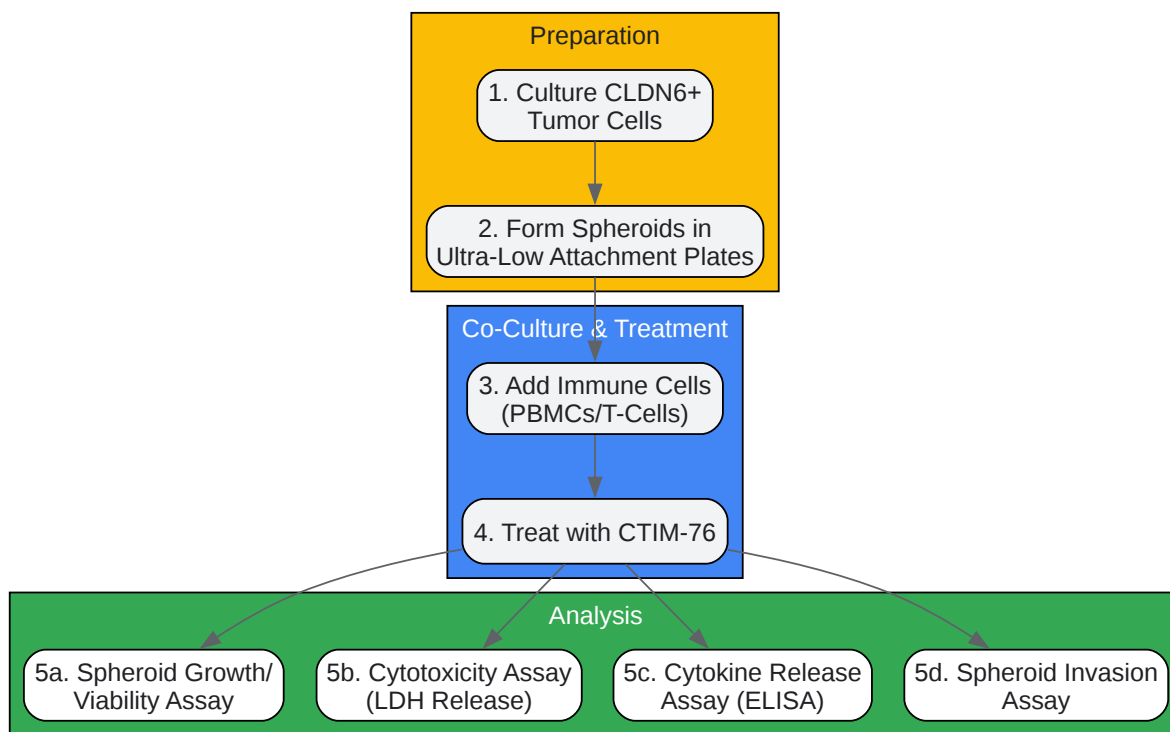
Signaling Pathway



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Caption: Mechanism of action of CTIM-76 bispecific antibody.

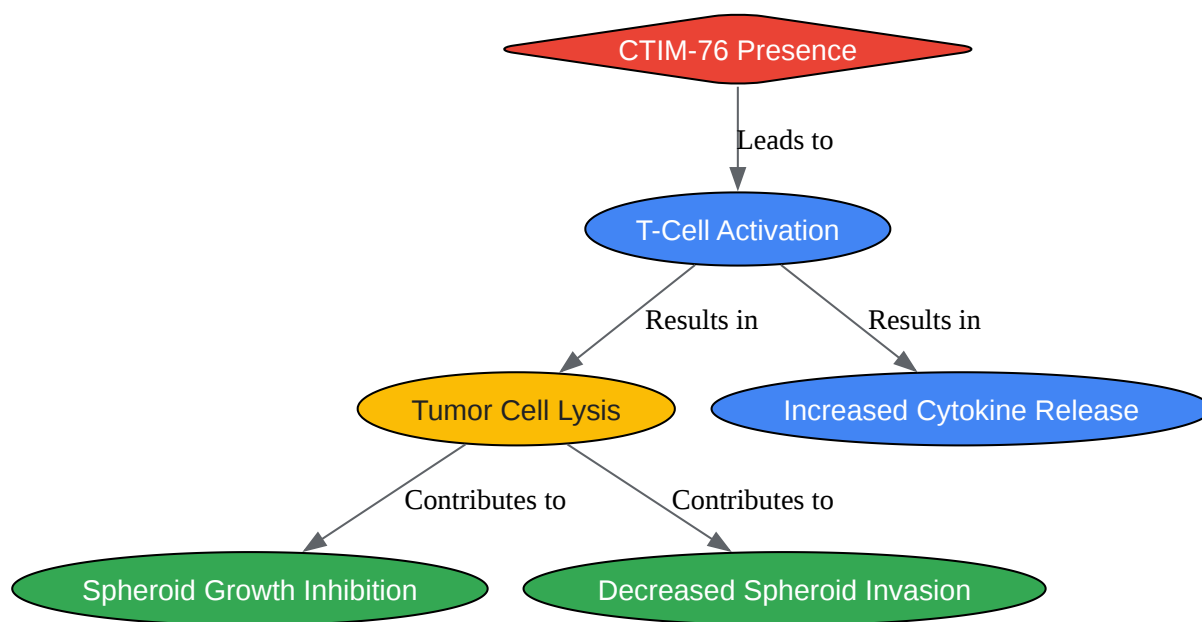
Experimental Workflow



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Caption: Workflow for evaluating CTIM-76 in 3D tumor spheroid models.

Logical Relationship



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Caption: Logical flow of CTIM-76's therapeutic effect in 3D spheroids.

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